N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,2,4-triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring. The triazolo-pyridine moiety is substituted at position 8 with a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group, while the acetamide side chain at position 2 is linked to a 2-chloro-4-methylphenyl group. Its synthesis typically involves multi-step reactions, including cyclization between pre-functionalized oxadiazole and triazole precursors under basic conditions, as exemplified by the use of cesium carbonate in dry N,N-dimethylformamide (DMF) to facilitate nucleophilic substitutions . Characterization relies on advanced spectroscopic techniques such as $ ^1H $-NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O3/c1-14-5-8-16(9-6-14)21-27-23(34-29-21)17-4-3-11-30-22(17)28-31(24(30)33)13-20(32)26-19-10-7-15(2)12-18(19)25/h3-12H,13H2,1-2H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUAYHXZYLRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the oxadiazole ring and the chloro-methylphenyl groups. Common reagents used in these reactions include hydrazine, acetic anhydride, and various chlorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide exhibit significant antimicrobial activity. For instance, derivatives containing oxadiazole and triazole rings have shown efficacy against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting key enzymes involved in cell wall synthesis .
Anti-inflammatory Effects
In addition to antimicrobial properties, similar compounds have been investigated for their anti-inflammatory effects. The presence of specific functional groups in the structure can enhance the compound's ability to modulate inflammatory pathways. For example, compounds that incorporate oxadiazole moieties have been shown to inhibit lipoxygenase activity, which plays a crucial role in the inflammatory response .
Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties. Research has indicated that similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Case Study 1: Antimicrobial Activity
A study focused on a series of oxadiazole derivatives revealed that certain modifications to the chemical structure significantly enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed a correlation between specific functional groups and increased potency against these pathogens. The compound's ability to disrupt bacterial membrane integrity was highlighted as a key mechanism of action .
Case Study 2: Anti-inflammatory Mechanism
In another investigation examining the anti-inflammatory properties of related compounds, researchers found that derivatives with triazole rings effectively inhibited lipoxygenase activity in vitro. This inhibition was associated with reduced production of inflammatory mediators such as leukotrienes. The study concluded that such compounds could serve as potential therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound belongs to a broader class of triazolo-pyridine and oxadiazole hybrids. Below is a comparative analysis of its structural and functional attributes against related derivatives:
Spectroscopic and Analytical Comparisons
- NMR Profiles : The target compound’s $ ^1H $-NMR shows distinct downfield shifts for protons adjacent to the oxadiazole ring (δ 8.2–8.5 ppm), contrasting with upfield shifts in thiadiazole derivatives (δ 7.6–7.9 ppm) due to reduced electron-withdrawing effects .
- Mass Spectrometry : Molecular networking () clusters the target compound with other oxadiazole-containing derivatives (cosine score >0.8), whereas thiadiazole analogues form separate clusters .
Biological Activity
The compound N-(2-chloro-4-methylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Chloro and methyl groups : These substituents can influence the lipophilicity and biological interactions of the compound.
- Oxadiazole and triazole rings : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 345.81 g/mol
Antimicrobial Activity
Research indicates that compounds featuring oxadiazole and triazole moieties exhibit significant antimicrobial properties. The incorporation of these heterocycles into the structure of this compound suggests potential efficacy against various bacterial strains.
Case Studies
- Antibacterial Studies : A study demonstrated that derivatives containing oxadiazole rings showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens like Candida albicans, indicating a broad spectrum of antimicrobial activity .
Anticancer Potential
The triazole component of the compound is associated with anticancer activity. Research has shown that triazole derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways.
- Inhibition of Tumor Growth : Compounds similar to this compound have been found to induce apoptosis in cancer cells through the activation of caspases .
Anti-inflammatory Activity
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound?
The compound is typically synthesized via multi-step heterocyclic coupling reactions. A validated approach involves:
- Step 1 : Condensation of 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine (Et₃N) as a base, refluxed in dioxane or acetonitrile .
- Step 2 : Cyclization of intermediates using triethylamine to form the [1,2,4]triazolo[4,3-a]pyridine core, followed by oxadiazole ring closure via reaction with hydroxylamine derivatives .
- Key Conditions : Reaction progress is monitored by TLC, and products are purified via recrystallization (ethanol-DMF mixtures) . Typical yields range from 65–75% .
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on:
- 1H NMR Spectroscopy : Characteristic signals include aromatic protons (δ 7.4–8.0 ppm), NH groups (δ 10.1–13.3 ppm), and methyl/methylene resonances (δ 2.1–3.5 ppm) .
- IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl (C=O) and oxadiazole/triazole ring vibrations .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) percentages are matched to theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and purity?
Advanced optimization strategies include:
- Design of Experiments (DoE) : Utilize factorial designs to assess variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups enable precise control of reaction kinetics and reduce side-product formation .
- Statistical Modeling : Response surface methodology (RSM) identifies optimal molar ratios (e.g., chloroacetyl chloride:amine ≈ 1:1.1) and reflux durations (4–6 hours) .
- Purification Techniques : Gradient column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) for biological assays .
Q. What computational tools predict the compound’s biological activity and binding mechanisms?
- PASS Program : Predicts potential anti-exudative, anti-inflammatory, or kinase-inhibitory activity based on structural analogs .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR kinases). The oxadiazole and triazole moieties show high affinity for hydrophobic pockets .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, using AMBER or GROMACS .
Q. How do non-covalent interactions influence the compound’s stability and reactivity?
- Crystal Engineering : X-ray diffraction reveals π-π stacking between aromatic rings and hydrogen bonding (N–H···O=C), critical for solid-state stability .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize charge-transfer interactions during synthesis, while protic solvents (ethanol) favor recrystallization .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate EC₅₀ values using standardized assays (e.g., MTT for cytotoxicity). Discrepancies may arise from cell-line-specific uptake or metabolic differences .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed acetamide derivatives) that contribute to observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
